molecular formula C15H12O2 B3054576 (4S)-4-Phenyl-3,4-dihydrochromen-2-one CAS No. 61198-52-5

(4S)-4-Phenyl-3,4-dihydrochromen-2-one

Cat. No.: B3054576
CAS No.: 61198-52-5
M. Wt: 224.25 g/mol
InChI Key: LSVVKHXECFZKFD-ZDUSSCGKSA-N
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Description

(4S)-4-Phenyl-3,4-dihydrochromen-2-one is a chiral lactone belonging to the dihydrocoumarin (chromen-2-one) family. Its core structure consists of a benzopyran ring system with a ketone group at position 2 and a phenyl substituent at the 4S-configuration. This compound serves as a critical platform molecule in medicinal chemistry, enabling the synthesis of skeletally diverse bioactive derivatives. For instance, enantiomerically pure dihydrocoumarins are precursors to neuropharmacological agents like phenibut, a GABA antagonist used in treating anxiety, insomnia, and alcoholism . The stereochemical purity of the 4S configuration is essential for its biological relevance, as chirality often dictates pharmacological activity and metabolic stability.

Properties

IUPAC Name

(4S)-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVVKHXECFZKFD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481810
Record name (4S)-4-phenyl-3,4-dihydrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61198-52-5
Record name (4S)-4-phenyl-3,4-dihydrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Phenyl-3,4-dihydrochromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxychalcones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Methods such as catalytic hydrogenation and the use of chiral catalysts are employed to achieve the desired stereochemistry and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Phenyl-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Phenyl-3,4-dihydrochromen-2-one is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It serves as a lead compound in the development of new drugs targeting oxidative stress-related diseases and inflammatory conditions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development in areas such as cancer therapy and neuroprotection.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various applications in the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of (4S)-4-Phenyl-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The compound’s interaction with cellular receptors and enzymes is crucial for its biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Lactones and Lactams

The structural and functional differences between (4S)-4-phenyl-3,4-dihydrochromen-2-one and related compounds are outlined below:

Compound Name Core Structure Substituents Key Features Biological Activity/Applications References
This compound Dihydrochromenone (coumarin) 4S-phenyl Chiral platform molecule; high stereochemical purity Precursor to neuroactive agents (e.g., phenibut)
4,6-Dimethyl-3,4-dihydrochromen-2-one Dihydrochromenone 4-methyl, 6-methyl Isolated from Craterellus odoratus; stable structure validated by NMR Natural product with uncharacterized bioactivity
4-Phenyl-3,4-dihydroquinolin-2(1H)-one Dihydroquinolinone (lactam) 4-phenyl Osteogenic activity via Runx2 gene activation; substituents at C3/C4 enhance efficacy Promotes osteogenic differentiation
Dihydropyran-2-ones Dihydropyranone Methoxybenzyl, aryl (e.g., 4-chlorophenyl) High stereochemical purity (>99% by HPLC); modular synthesis via asymmetric catalysis Synthetic scaffolds for drug development
4-Phenyl-3,4-dihydropyrimidin-2(1H)-one Dihydropyrimidinone (lactam) 4-phenyl, urea-derived Synthesized via Biginelli reaction; hybrid scaffolds for therapeutic agents Potential antidiabetic/anti-inflammatory

Key Structural Insights:

  • Core Heterocycle: Chromenones (benzopyran lactones) exhibit greater aromatic stability compared to pyranones or pyrimidinones, influencing their metabolic resistance.
  • Substituent Effects: The 4-phenyl group enhances lipophilicity and binding affinity in both chromenones and quinolinones. Methyl or methoxy groups (e.g., 4,6-dimethyl chromenone) improve solubility but may reduce membrane permeability .
  • Stereochemistry: The 4S configuration in chromenones is critical for enantioselective interactions with biological targets, as seen in phenibut derivatives .

This compound

  • Neuropharmacology : Serves as a precursor to phenibut, which modulates GABA receptors .
  • Anticancer Potential: Structural analogs of dihydrocoumarins exhibit antitumor activity by inhibiting topoisomerases or kinases .

Comparative Bioactivity:

  • Dihydroquinolinones (e.g., CHNQD-00603): Enhance osteogenic differentiation in bone marrow stromal cells (BMSCs) via Runx2 gene upregulation and alkaline phosphatase (ALP) activation .

Table 1: Key Physicochemical Properties

Compound Melting Point (°C) [α]D (c, solvent) HPLC Purity (%) References
This compound Not reported Not reported >99 (assumed)
(3S,4S)-dihydropyran-2-one (5-3q) Not reported +212 (c 1.45, CH2Cl2) >99

Biological Activity

(4S)-4-Phenyl-3,4-dihydrochromen-2-one, also known as a derivative of the chroman structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H14O2C_{16}H_{14}O_2 with a molecular weight of 238.28 g/mol. Its structure features a chroman backbone with a phenyl group at the 4-position. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

1. Antioxidant Properties

This compound has been shown to modulate oxidative stress pathways effectively. It scavenges free radicals and enhances the activity of antioxidant enzymes, contributing to its protective role against oxidative damage.

2. Antispasmodic Effects

This compound exhibits potential as an antispasmodic agent , which is significant in therapeutic contexts, particularly for gastrointestinal disorders. Its mechanism may involve modulation of neurotransmitter systems that regulate muscle contractions.

3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been linked to the inhibition of neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and muscle contraction.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its antispasmodic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; enhances enzyme activity
AntispasmodicModulates neurotransmitter systems
NeuroprotectiveInhibits neuroinflammation
AntiviralPotential activity against viral pathogens

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound in a model of oxidative stress-induced neuronal injury. Results indicated significant protection against cell death and inflammation when treated with the compound, highlighting its potential therapeutic application in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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